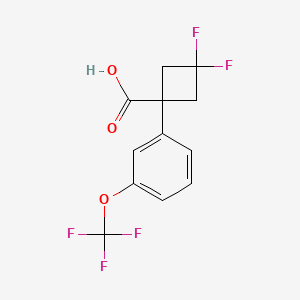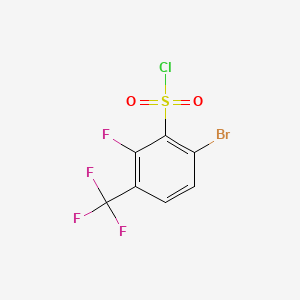
Rel-((2R,5R)-pyrrolidine-2,5-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol is a chiral compound with the molecular formula C6H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol typically involves the reduction of pyrrolidine derivatives. One common method is the reduction of pyrrolidine-2-carbaldehyde using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of [(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatographic techniques to ensure high purity.
化学反应分析
Types of Reactions
[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form pyrrolidine derivatives with different functional groups.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyrrolidine-2-carboxylic acid or pyrrolidine-2-aldehyde.
Reduction: Pyrrolidine derivatives with different alkyl or aryl groups.
Substitution: Ethers or esters of pyrrolidine.
科学研究应用
[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of [(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function and stability.
相似化合物的比较
[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-carboxylic acid: Lacks the hydroxymethyl groups, making it less versatile in chemical reactions.
Pyrrolidine-2-aldehyde: Contains an aldehyde group instead of hydroxymethyl groups, leading to different reactivity and applications.
N-methylpyrrolidine:
The unique presence of two hydroxymethyl groups in [(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol distinguishes it from these similar compounds, providing it with distinct reactivity and a broader range of applications.
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2/t5-,6-/m1/s1 |
InChI 键 |
ITNFYTQOVXXQNN-PHDIDXHHSA-N |
手性 SMILES |
C1C[C@@H](N[C@H]1CO)CO |
规范 SMILES |
C1CC(NC1CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


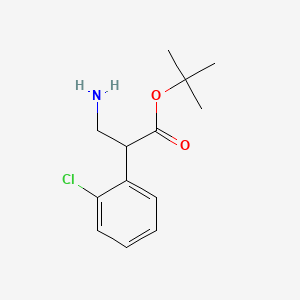
![[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13535303.png)




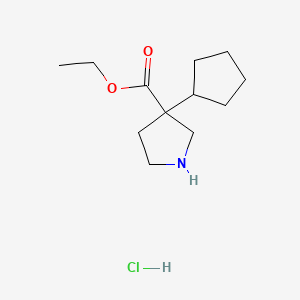
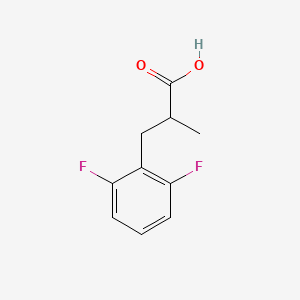
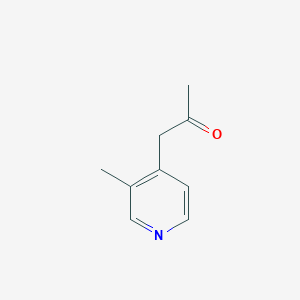
![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)
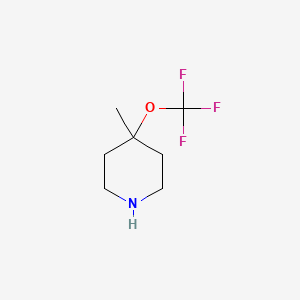
![4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)
